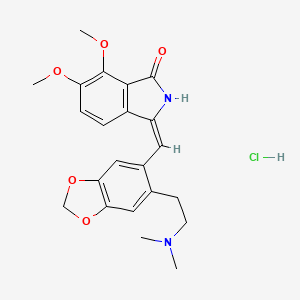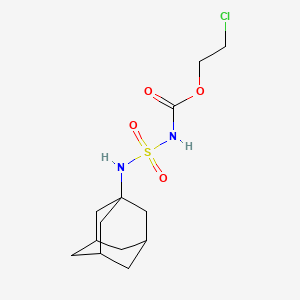
2-Chloroethyl ((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a 2-chloroethyl group, an adamantylsulfamoyl moiety, and a carbamate functional group. This compound is often used in experimental and research settings due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate typically involves the reaction of 2-chloroethanol with 1-adamantylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the carbamate nitrogen.
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate derivatives: Various derivatives with different substituents on the adamantyl or carbamate moieties.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the carbamate and chloroethyl groups offer reactivity and potential for further functionalization .
Propiedades
Número CAS |
116943-56-7 |
|---|---|
Fórmula molecular |
C13H21ClN2O4S |
Peso molecular |
336.84 g/mol |
Nombre IUPAC |
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate |
InChI |
InChI=1S/C13H21ClN2O4S/c14-1-2-20-12(17)15-21(18,19)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H,15,17) |
Clave InChI |
COMMQFBYMKZQKX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
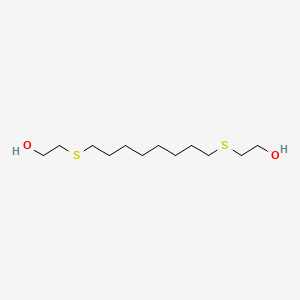
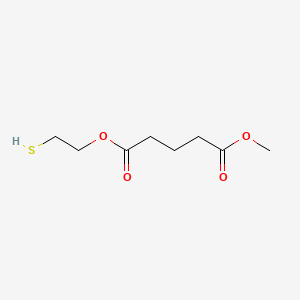
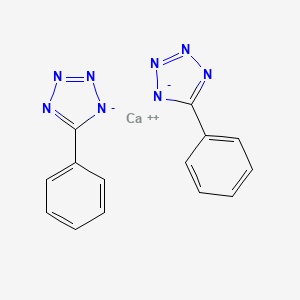
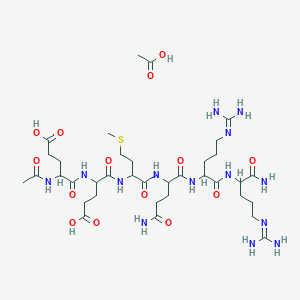
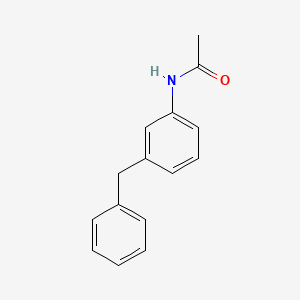
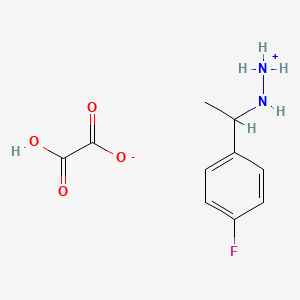
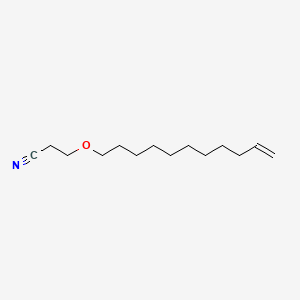
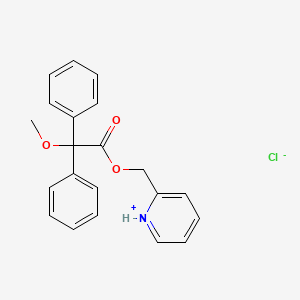

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
